
N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DFP-10825, is a chemical compound with potential applications in the field of scientific research. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide binds to specific proteins through its oxadiazole moiety, which forms a stable complex with the protein. Upon binding, the compound undergoes a conformational change that results in the emission of fluorescence. The exact mechanism by which this compound exhibits anti-inflammatory properties is not yet fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. In addition to its fluorescent properties and anti-inflammatory activity, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been found to modulate the activity of specific ion channels in neurons, suggesting a potential role in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide as a fluorescent probe is its high sensitivity and specificity for protein-protein interactions. It is also relatively easy to use and can be applied to a variety of experimental systems. However, one limitation of using this compound is its potential toxicity to cells and tissues, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of new anti-inflammatory drugs based on the compound's structure and activity. Another area of research is the identification of specific proteins that interact with this compound, which could provide insights into protein function and disease mechanisms. Additionally, further studies on the compound's effects on cancer cells and ion channels could lead to the development of new cancer therapies and treatments for neurological disorders.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 2,3-dimethylbenzoyl chloride with 2-fluoro-3-nitrobenzoic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reduced using palladium on carbon and hydrogen gas to obtain this compound. This method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has potential applications in scientific research as a fluorescent probe for the detection of protein-protein interactions. It has been found to bind to specific proteins and emit fluorescence upon interaction, making it a useful tool for studying protein function and interactions in cells and tissues. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-12-6-5-9-16(13(12)2)21-17(24)10-11-18-22-19(23-25-18)14-7-3-4-8-15(14)20/h3-9H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHLMFOMYCGUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

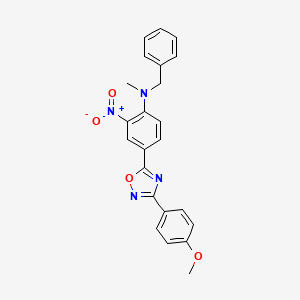
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704239.png)
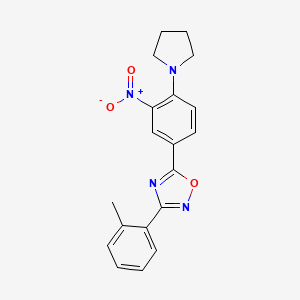


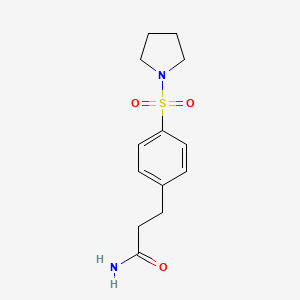

![3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B7704308.png)
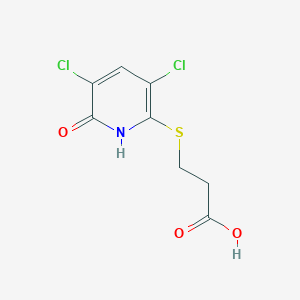
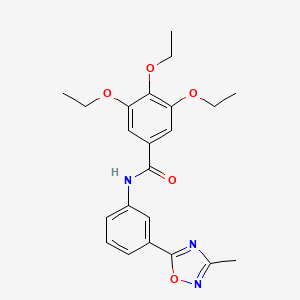
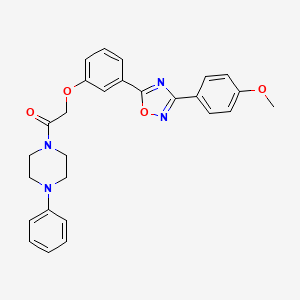

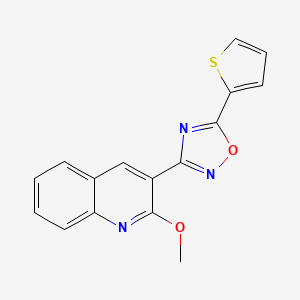
![3-[4-(Ethylsulfamoyl)phenyl]propanamide](/img/structure/B7704344.png)